2-Methyl-4-(methylsulfonyl)-1H-imidazole

Descripción general

Descripción

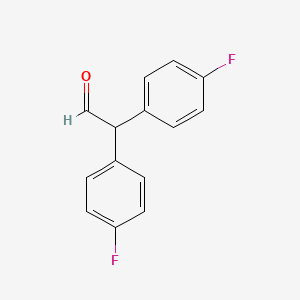

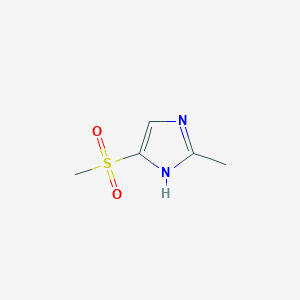

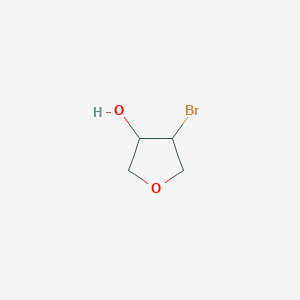

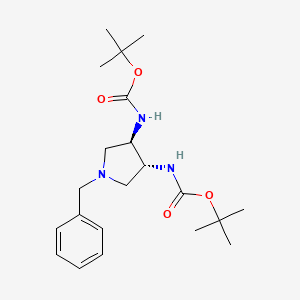

2-Methyl-4-(methylsulfonyl)-1H-imidazole is a heterocyclic compound with the following chemical formula: C₆H₈N₂O₂S. It belongs to the imidazole family and contains a methylsulfonyl group attached to the imidazole ring. This compound exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis of 2-Methyl-4-(methylsulfonyl)-1H-imidazole involves several steps. One common method is the reaction of 2-methylimidazole with a suitable sulfonylating agent (such as methanesulfonyl chloride). The reaction proceeds under appropriate conditions (usually in an organic solvent) to yield the desired product. Further purification and characterization are essential to confirm the compound’s identity.

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(methylsulfonyl)-1H-imidazole consists of a five-membered imidazole ring with a methylsulfonyl group attached at the 4-position. The arrangement of atoms and bond angles within the ring affects its reactivity and properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. For instance:

- Nucleophilic substitution : The methylsulfonyl group can be replaced by other nucleophiles, leading to modified derivatives.

- Condensation reactions : It can react with aldehydes or ketones to form imidazole-based heterocycles.

- Cyclization : Under specific conditions, it can undergo intramolecular cyclization to form fused ring systems.

Physical And Chemical Properties Analysis

- Physical properties :

- Melting point: Varies depending on the specific isomer.

- Solubility: Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.

- Color: Typically white to off-white crystalline powder.

- Chemical properties :

- Reactivity: It can undergo nucleophilic reactions due to the presence of the imidazole ring.

- Stability: Stable under normal conditions but may degrade under extreme heat or strong acids/bases.

Safety And Hazards

- Safety precautions :

- Handle with care, especially during synthesis and purification.

- Use appropriate protective equipment (gloves, goggles, lab coat).

- Avoid inhalation or skin contact.

- Hazards :

- Potential irritant to eyes and skin.

- Toxicity data may vary; consult safety data sheets (SDS) for specific information.

Direcciones Futuras

Research on 2-Methyl-4-(methylsulfonyl)-1H-imidazole should focus on:

- Biological activities : Investigate its potential as a drug candidate (e.g., antimicrobial, anti-inflammatory).

- Structure-activity relationships : Explore modifications to enhance specific properties.

- Synthetic methodologies : Develop efficient and scalable synthetic routes.

Propiedades

IUPAC Name |

2-methyl-5-methylsulfonyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-4-6-3-5(7-4)10(2,8)9/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLDOTRVHQHDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylsulfonyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)